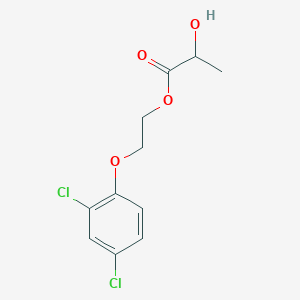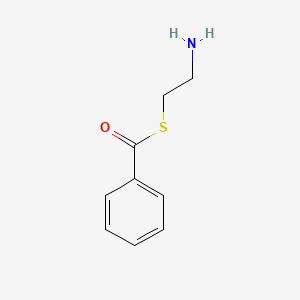
3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one is a synthetic steroidal compound It is characterized by the presence of a tetrahydropyran-2-yloxy group attached to the androst-5-en-17-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. The process begins with the reaction of androst-5-en-17-one with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether . This reaction is usually carried out under mild conditions to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related conditions.
Industry: It may be used in the production of pharmaceuticals and other steroid-based products
Mecanismo De Acción
The mechanism of action of 3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. The tetrahydropyranyl group may influence the compound’s binding affinity and selectivity for these receptors. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-ol
- 3-(tetrahydro-2H-pyran-2-yloxy)androstan-17-one
- 3-(tetrahydro-2H-pyran-2-yloxy)stigmast-5-ene
Uniqueness
3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-one is unique due to its specific structural features, which include the tetrahydropyranyl group attached to the androst-5-en-17-one backbone
Propiedades
Fórmula molecular |
C24H36O3 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(10R,13S)-10,13-dimethyl-3-(oxan-2-yloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H36O3/c1-23-12-10-17(27-22-5-3-4-14-26-22)15-16(23)6-7-18-19-8-9-21(25)24(19,2)13-11-20(18)23/h6,17-20,22H,3-5,7-15H2,1-2H3/t17?,18?,19?,20?,22?,23-,24-/m0/s1 |
Clave InChI |
NIXXKMPUWREKQR-LZEXXEOPSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(CCC(C4)OC5CCCCO5)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5CCCCO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(5Z)-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15077743.png)
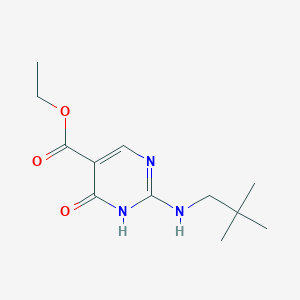
![(5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077754.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B15077759.png)
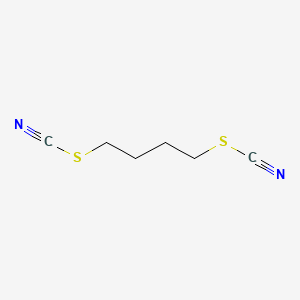
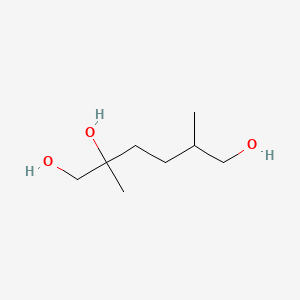
![N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B15077779.png)

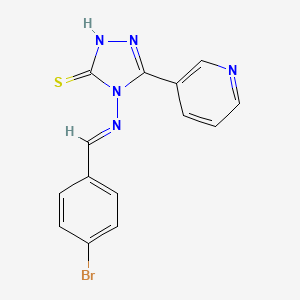

![1-[4-(4-Propionylbenzyl)phenyl]-1-propanone](/img/structure/B15077807.png)
![N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15077808.png)
